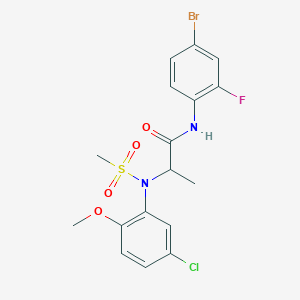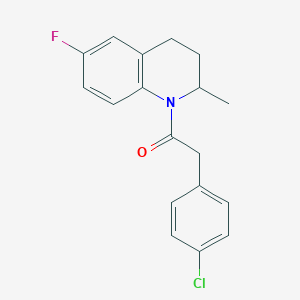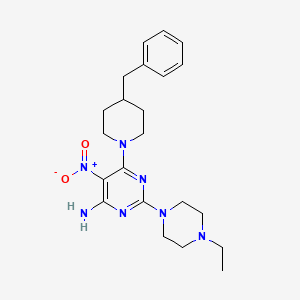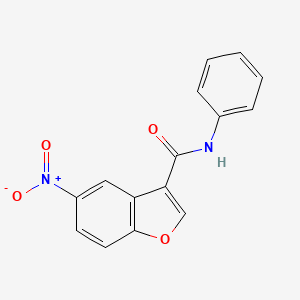![molecular formula C20H20BrNO2 B12479288 2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B12479288.png)
2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoles. . This compound features a bromophenyl group attached to a decahydro-dicyclopenta-isoindole core, making it a unique structure with potential for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters provides isoindoles in good yields . Another method involves the use of gold-catalyzed cascade reactions, which take place under mild conditions in dichloromethane at room temperature . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent yields and purity.
Chemical Reactions Analysis
2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for coupling reactions, such as Suzuki-Miyaura coupling . The compound can also participate in cycloaddition reactions, forming diverse heterocyclic frameworks . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized isoindole derivatives.
Scientific Research Applications
This compound has significant potential in scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of complex heterocyclic compounds . In biology and medicine, isoindole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of 2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione makes it a valuable candidate for drug development and other biomedical applications.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione stands out due to its unique bromophenyl group and decahydro-dicyclopenta-isoindole core. Similar compounds include other isoindole derivatives, such as 5H-benzo[4,5]imidazo[2,1-a]isoindole and 1-arylisoindoles . These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C20H20BrNO2 |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-as-indaceno[4,5-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C20H20BrNO2/c21-11-7-9-12(10-8-11)22-19(23)17-15-5-1-3-13(15)14-4-2-6-16(14)18(17)20(22)24/h7-10,15-18H,1-6H2 |
InChI Key |
AMMVIZFGDOYNHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C4CCCC4=C2C1)C(=O)N(C3=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[1,2,3,4-tetrahydro-1-(2-furoyl)-2-methyl-4-quinolinyl]-N-phenyl-](/img/structure/B12479221.png)
![4-butoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12479228.png)



![N-(1-methoxypropan-2-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12479241.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B12479246.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12479252.png)

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B12479268.png)

![5-(4-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12479276.png)
![4-Amino-2-(3-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12479281.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12479293.png)
